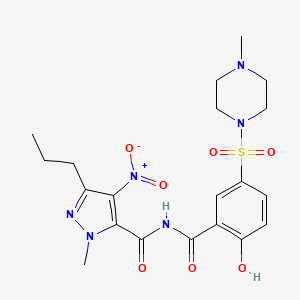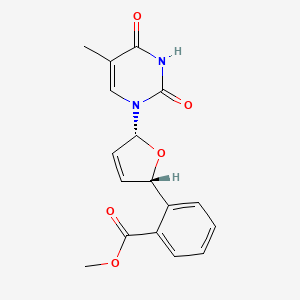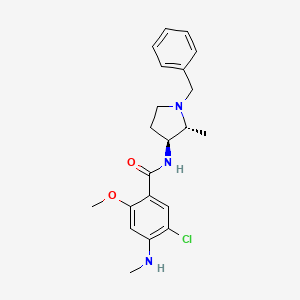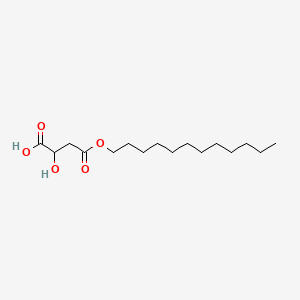
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid is a chemical compound with a complex structure that includes a dodecyloxy group, a hydroxy group, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid typically involves multiple steps. One common method includes the esterification of a dodecyloxy alcohol with a suitable carboxylic acid derivative, followed by hydrolysis and oxidation reactions to introduce the hydroxy and ketone functionalities. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to enhance efficiency and scalability. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The dodecyloxy group can be substituted with other alkoxy groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Major Products
The major products formed from these reactions include carboxylic acids, secondary alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or drug delivery vehicle.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Dodecyloxy)-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and ketone groups can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The dodecyloxy group may influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-(Dodecyloxy)benzoic acid: Similar in structure but lacks the hydroxy and ketone groups.
4-(Dodecyloxy)-4-oxobutanoic acid: Similar but lacks the hydroxy group.
2-Hydroxy-4-oxobutanoic acid: Similar but lacks the dodecyloxy group.
Uniqueness
The combination of these groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Properties
Molecular Formula |
C16H30O5 |
|---|---|
Molecular Weight |
302.41 g/mol |
IUPAC Name |
4-dodecoxy-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C16H30O5/c1-2-3-4-5-6-7-8-9-10-11-12-21-15(18)13-14(17)16(19)20/h14,17H,2-13H2,1H3,(H,19,20) |
InChI Key |
PAVWZPCGVIGIRA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


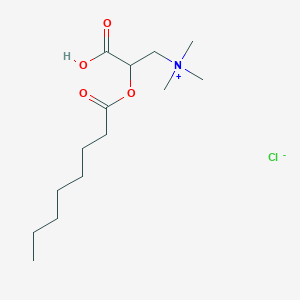
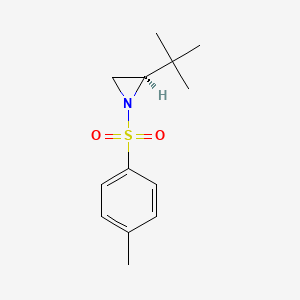
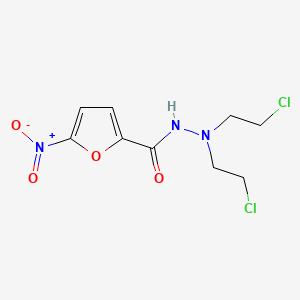
![N-[2,6-Dihydroxy-3-(2-methyl-2-propanyl)phenyl]acetamide](/img/structure/B13827151.png)
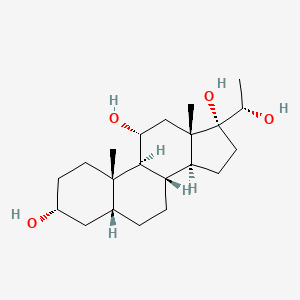
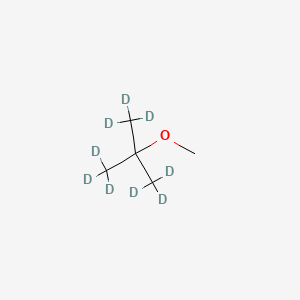
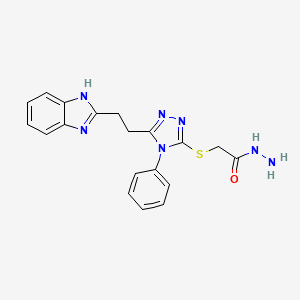
![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)


